A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid Derivatives
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid Derivatives
This guide provides an in-depth exploration of the synthesis and characterization of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid Scaffolds
The 4-oxo-4-(pyrrolidin-1-yl)butanoic acid core structure is a key building block in the synthesis of a variety of pharmacologically relevant compounds.[1][3] The pyrrolidine ring, a saturated five-membered heterocycle containing nitrogen, is a prevalent feature in numerous natural alkaloids and synthetic drugs.[2] The incorporation of a butanoic acid chain with a keto and an amide functional group provides multiple points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs.
Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, their potential as enzyme inhibitors and modulators of various cellular pathways.[1][4] The inherent structural features—a carboxylic acid, an amide, and a ketone—offer opportunities for hydrogen bonding and other non-covalent interactions with biological targets, making them attractive candidates for rational drug design.
Synthesis of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid: A Mechanistic Approach
The most common and straightforward synthesis of the parent compound, 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid, involves the reaction of succinic anhydride with pyrrolidine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.
Causality Behind Experimental Choices
-
Choice of Reactants: Succinic anhydride is an ideal starting material due to its cyclic nature, which imparts ring strain and thus enhances the reactivity of the carbonyl carbons towards nucleophilic attack. Pyrrolidine is a secondary amine and a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the anhydride.
-
Solvent Selection: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed. These solvents are effective at dissolving the reactants but do not participate in the reaction (e.g., through solvolysis). They also facilitate the reaction by stabilizing the charged intermediates formed during the reaction.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This is a crucial control measure to manage the exothermic nature of the reaction and to minimize the formation of potential side products.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that successful execution of each step ensures the integrity of the final product.
Materials:
-
Succinic anhydride
-
Pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride in anhydrous DCM.
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of pyrrolidine in DCM to the cooled anhydride solution via a dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture with 1M HCl to remove any unreacted pyrrolidine. Subsequently, wash with brine to remove any residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid.
Comprehensive Characterization of the Synthesized Product
Thorough characterization is paramount to confirm the identity and purity of the synthesized 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.
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Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
-
Carboxylic Acid C=O Stretch: A strong, sharp peak should appear around 1760-1690 cm⁻¹.[5]
-
Amide C=O Stretch: Another strong absorption band for the amide carbonyl group is expected in the range of 1690-1630 cm⁻¹.[6] The conjugation effect in amides typically results in a lower absorption frequency for the carbonyl group.[7]
-
C-N Stretch: A stretching vibration for the C-N bond of the amide is also anticipated.
Table 1: Expected IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| Carboxylic Acid O-H | 3300-2500 (broad, strong) | Often overlaps with C-H stretches.[5] |
| C-H (aliphatic) | 2950-2850 (medium to strong) | Ubiquitous in organic molecules.[6] |
| Carboxylic Acid C=O | 1760-1690 (strong) | Position can be influenced by hydrogen bonding.[5] |
| Amide C=O | 1690-1630 (strong) | Lower frequency due to resonance.[7][8] |
| C-N Stretch | 1400-1000 | Can be complex and overlap with other signals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Carboxylic Acid Proton (O-H): A highly deshielded singlet is expected to appear far downfield, typically in the range of 10-12 ppm.[9]
-
Methylene Protons adjacent to Carbonyls (-CH₂-CO-): These protons will appear as triplets.
-
Methylene Protons of the Pyrrolidine Ring (-N-CH₂-): These protons will also likely appear as triplets.
-
Methylene Protons of the Pyrrolidine Ring (-CH₂-CH₂-N-): These protons will appear as a multiplet.
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Carboxylic Acid Carbonyl Carbon: This carbon is highly deshielded and will appear in the range of 160-185 ppm.[8]
-
Amide Carbonyl Carbon: This carbon will also be in a similar downfield region, typically around 160-185 ppm.[8]
-
Aliphatic Carbons: The methylene carbons of the butanoic acid chain and the pyrrolidine ring will appear in the more upfield region of the spectrum.
Table 2: Expected NMR Chemical Shifts
| Proton/Carbon Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid O-H | 10.0 - 12.0 | - |
| Carboxylic Acid C=O | - | 170 - 185 |
| Amide C=O | - | 165 - 180 |
| -CH₂-COOH | ~2.5 (t) | ~30 - 40 |
| -CO-CH₂- | ~2.8 (t) | ~30 - 40 |
| -N-CH₂- (Pyrrolidine) | ~3.4 (t) | ~45 - 55 |
| -CH₂- (Pyrrolidine) | ~1.9 (m) | ~20 - 30 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (C₈H₁₃NO₃), the expected molecular weight is approximately 171.19 g/mol . In mass spectrometry, the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 171 or 172, respectively.[10] Characteristic fragmentation patterns can also provide structural information.[11]
Interrelationship of Characterization Techniques
Caption: Relationship between analytical techniques and structural elucidation.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the synthesis and characterization of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. The methodologies described are robust and can be adapted for the synthesis of a wide array of derivatives. The detailed characterization protocols ensure the unambiguous identification and quality control of the synthesized compounds.
Future research in this area will likely focus on the development of novel derivatives with enhanced biological activities and improved pharmacokinetic properties. The versatile nature of the 4-oxo-4-(pyrrolidin-1-yl)butanoic acid scaffold makes it a promising platform for the discovery of new therapeutic agents.
References
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Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]
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JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. [Link]
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National Center for Biotechnology Information. 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. PubChem. [Link]
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Zafar, A., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research. [Link]
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Khan, I., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules. [Link]
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Gherman, C., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences. [Link]
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